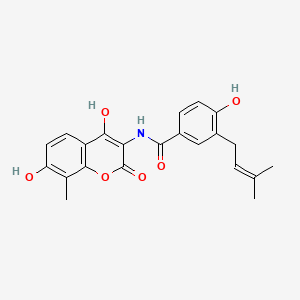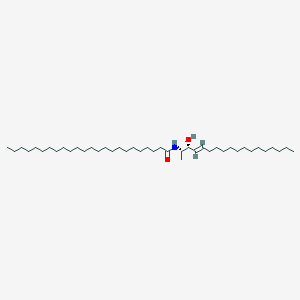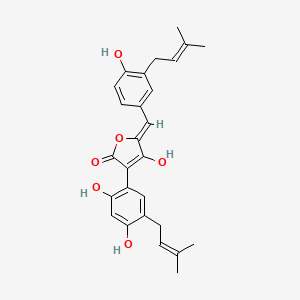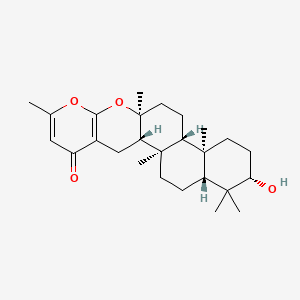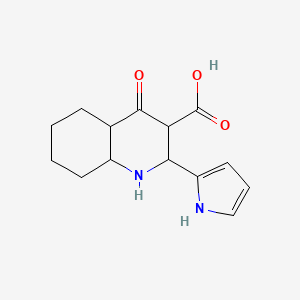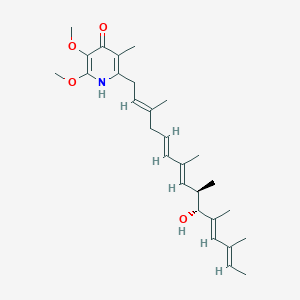
Dipentadecanoin
Vue d'ensemble
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La dipentadécanoïne peut être synthétisée par des réactions d'estérification impliquant du glycérol et de l'acide pentadecanoïque. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux pour garantir une estérification complète .
Méthodes de Production Industrielle
En milieu industriel, la production de dipentadécanoïne implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour atteindre un rendement et une pureté élevés du produit final. Le procédé peut inclure des étapes telles que la purification par distillation ou recristallisation pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de Réactions
La dipentadécanoïne subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de peroxydes et d'autres produits de dégradation oxydative.
Réduction : Les réactions de réduction peuvent convertir la dipentadécanoïne en ses alcools correspondants.
Réactifs et Conditions Courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés
Oxydation : Peroxydes et acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés d'esters.
Applications de la Recherche Scientifique
La dipentadécanoïne a été utilisée dans diverses applications de recherche scientifique en raison de sa structure et de ses propriétés distinctes :
Chimie : Utilisé comme composé modèle pour étudier le comportement et les interactions des lipides.
Biologie : Étudié pour ses effets sur les membranes cellulaires et son potentiel en tant que système de délivrance de médicaments à base de lipides.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment son rôle dans le métabolisme des lipides et en tant que composant dans les formulations pharmaceutiques.
Industrie : Utilisé dans la production de lubrifiants spécialisés et comme additif dans les formulations cosmétiques.
Mécanisme d'Action
Le mécanisme d'action complet de la dipentadécanoïne reste insaisissable. On pense qu'il interagit avec les membranes cellulaires, influençant par la suite leurs propriétés. Cette interaction peut affecter la fluidité, la perméabilité et la fonction des protéines membranaires . Les cibles moléculaires et les voies impliquées dans ces effets sont encore à l'étude.
Applications De Recherche Scientifique
Dipentadecanoin has been utilized in diverse scientific research applications due to its distinct structure and properties :
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its effects on cell membranes and potential as a lipid-based drug delivery system.
Medicine: Explored for its potential therapeutic applications, including its role in lipid metabolism and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialized lubricants and as an additive in cosmetic formulations.
Mécanisme D'action
The complete mechanism of action of dipentadecanoin remains elusive. it is believed to interact with cell membranes, subsequently influencing their properties. This interaction may affect membrane fluidity, permeability, and the function of membrane-bound proteins . The molecular targets and pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
Composés Similaires
Trioléine : Un autre lipide à base de glycérol avec différentes chaînes d'acides gras.
Acide pentadecanoïque : Le composant acide gras de la dipentadécanoïne.
Dipalmitate de glycéryle : Un composé similaire avec de l'acide palmitique au lieu de l'acide pentadecanoïque.
Unicité
L'unicité de la dipentadécanoïne réside dans sa composition spécifique en acides gras et les propriétés qui en résultent.
Propriétés
IUPAC Name |
(3-hydroxy-2-pentadecanoyloxypropyl) pentadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXULJVROPNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


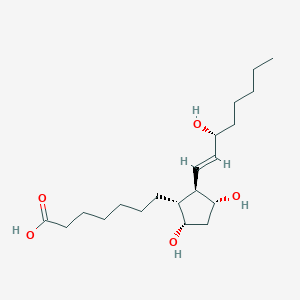


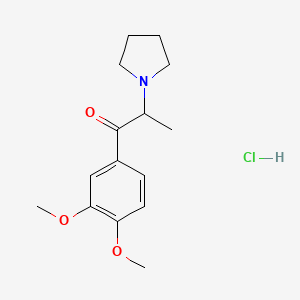
![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)
